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molecular formula C11H16N2O B8359132 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

Cat. No. B8359132
M. Wt: 192.26 g/mol
InChI Key: MQOKQNRIDBJWKR-UHFFFAOYSA-N
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Patent
US06525065B1

Procedure details

The methaneamine derivative was synthesized essentially according to the procedure described for the synthesis of 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane. Thus, tetrahydropyran-4-ol methane sulfonate (0.99 g, 5.5 mmol), prepared according to the procedure of Suto et al., J. Med. Chem., 34:2484 (1991), was treated with the imine anion generated by reacting N-(diphenylmethylidene)-3-(aminomethyl)pyridine (1.36 g, 5.0 mmol) with LDA (5.5 mmol in 5.0 mL tetrahydrofuran). A work up similar to the one described for the synthesis of 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane, followed by purification by column chromatography (15% methanol in chloroform) yielded 1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methane (499 mg) in 52% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[CH2:3][CH:4]1[CH2:8][CH2:7][O:6][CH2:5]1.CS(OC1CCOCC1)(=O)=O.[Li+].CC([N-]C(C)C)C>>[NH2:1][CH:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[CH:3]1[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC1COCC1)C=1C=NC=CC1
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCOCC1
Step Three
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
1.36 g
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC1COCC1)C=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methaneamine derivative was synthesized essentially
CUSTOM
Type
CUSTOM
Details
followed by purification by column chromatography (15% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
NC(C1CCOCC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 499 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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